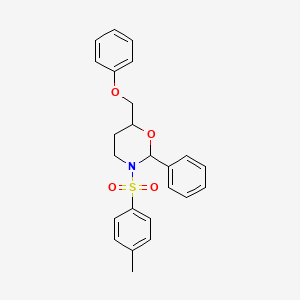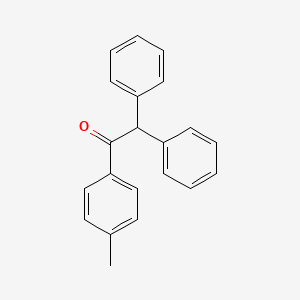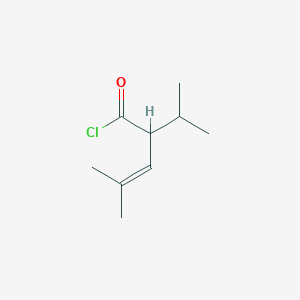
4-Methyl-2-(propan-2-yl)pent-3-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(propan-2-yl)pent-3-enoyl chloride is a chemical compound with the molecular formula C10H17ClO. It is an acyl chloride derivative, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
4-Methyl-2-(propan-2-yl)pent-3-enoyl chloride can be synthesized through the reaction of 4-methyl-2-(propan-2-yl)pent-3-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of automated systems and reactors helps in maintaining the reaction conditions and handling the by-products effectively.
化学反应分析
Types of Reactions
4-Methyl-2-(propan-2-yl)pent-3-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
科学研究应用
4-Methyl-2-(propan-2-yl)pent-3-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through acylation reactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-2-(propan-2-yl)pent-3-enoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile. This reaction is facilitated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
相似化合物的比较
Similar Compounds
4-Pentenoyl chloride: Similar in structure but lacks the methyl and isopropyl groups.
3-Pentenoyl chloride: Similar but with a different position of the double bond.
4-Methylpent-3-enoyl chloride: Similar but without the isopropyl group.
Uniqueness
4-Methyl-2-(propan-2-yl)pent-3-enoyl chloride is unique due to the presence of both methyl and isopropyl groups, which can influence its reactivity and the types of products formed in chemical reactions. These structural features can also affect its physical properties, such as boiling point and solubility, making it distinct from other acyl chlorides.
属性
CAS 编号 |
51631-91-5 |
|---|---|
分子式 |
C9H15ClO |
分子量 |
174.67 g/mol |
IUPAC 名称 |
4-methyl-2-propan-2-ylpent-3-enoyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-6(2)5-8(7(3)4)9(10)11/h5,7-8H,1-4H3 |
InChI 键 |
ZEAVCIOUIATVAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C=C(C)C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


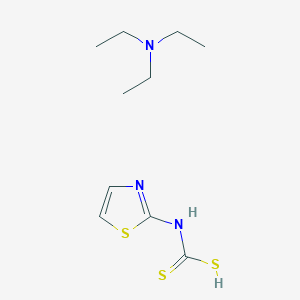

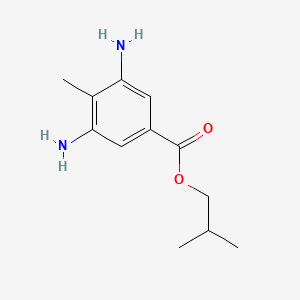
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)

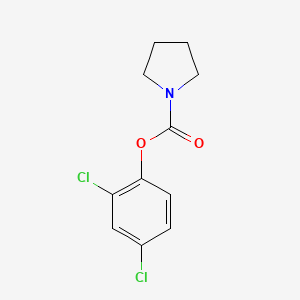
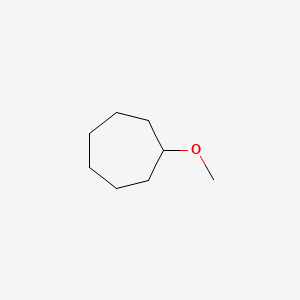
phosphanium bromide](/img/structure/B14667760.png)

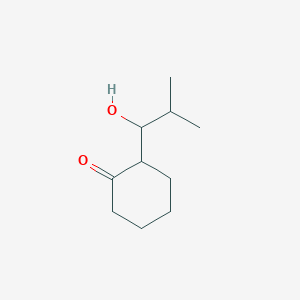
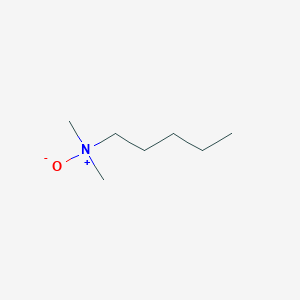
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
